molecular formula C13H18O2S B14655096 1-(Benzenesulfinyl)heptan-2-one CAS No. 41103-66-6

1-(Benzenesulfinyl)heptan-2-one

Cat. No.: B14655096
CAS No.: 41103-66-6
M. Wt: 238.35 g/mol
InChI Key: BIJHTIRQTRRSAI-UHFFFAOYSA-N
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Description

1-(Benzenesulfinyl)heptan-2-one is an organic compound characterized by the presence of a benzenesulfinyl group attached to a heptan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)heptan-2-one typically involves multiple steps. One common method includes the reaction of benzenesulfinic acid with heptan-2-one under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the sulfinyl group. The process may also involve the use of solvents such as chloroform or methanol to enhance the reaction efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfinyl)heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

1-(Benzenesulfinyl)heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfinyl)heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(Benzenesulfinyl)heptan-2-one is unique due to the combination of the benzenesulfinyl group and the heptan-2-one backbone, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone .

Properties

CAS No.

41103-66-6

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

1-(benzenesulfinyl)heptan-2-one

InChI

InChI=1S/C13H18O2S/c1-2-3-5-8-12(14)11-16(15)13-9-6-4-7-10-13/h4,6-7,9-10H,2-3,5,8,11H2,1H3

InChI Key

BIJHTIRQTRRSAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CS(=O)C1=CC=CC=C1

Origin of Product

United States

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